molecular formula C7H3ClF3NO2 B6311693 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine CAS No. 1858250-63-1

7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine

Cat. No. B6311693
CAS RN: 1858250-63-1
M. Wt: 225.55 g/mol
InChI Key: CBBDBMQEJVWPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine, also known as 7-CTFDP, is a synthetic compound that has recently been identified as a potential drug candidate for the treatment of various diseases. It is a heterocyclic compound, meaning it contains both a carbon and a nitrogen atom in its ring structure. The compound has attracted interest due to its potential for use in the development of new drugs, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine is not yet known. However, it is believed to act as an inhibitor of the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics. It is also believed to act as an anti-inflammatory agent, by reducing the production of pro-inflammatory cytokines. Furthermore, it has been suggested that this compound may act as an anti-cancer agent, by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been found to reduce the production of pro-inflammatory cytokines, and to inhibit the growth of cancer cells. It has also been found to have anti-bacterial activity, and to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine in laboratory experiments include its low cost, its availability, and its low toxicity. In addition, its unique chemical properties make it an attractive target for drug development. However, there are some limitations to using this compound in laboratory experiments, including its lack of solubility in water, its instability in acidic conditions, and its relatively low bioavailability.

Future Directions

There are a number of potential future directions for research involving 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine. These include further exploration of its potential as an anti-inflammatory and anti-cancer agent, as well as its potential for use in the development of new drugs. In addition, further research could be conducted to explore the mechanism of action of this compound, as well as its potential for use in other areas, such as the treatment of infectious diseases. Finally, further research could be conducted to explore the potential for this compound to interact with other drugs, and to identify any potential side effects.

Synthesis Methods

7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with ammonium chloride in ethanol. This reaction yields this compound as the major product. Other methods include the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with sodium hydroxide in the presence of a base, or the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with bromine in the presence of a base.

Scientific Research Applications

7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has been studied extensively in the scientific research community, primarily due to its potential for use in the development of new drugs. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, this compound has been studied for its potential to inhibit the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics.

properties

IUPAC Name

6-chloro-2,3,3-trifluoro-2H-[1,4]dioxino[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3-5(12-4)14-7(10,11)6(9)13-3/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBDBMQEJVWPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(C(O2)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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